molecular formula C11H11ClO2 B6159226 1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314775-12-6

1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No. B6159226
CAS RN: 1314775-12-6
M. Wt: 210.7
InChI Key:
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Description

1-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid, commonly known as CMPCA, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a cyclopropyl derivative of phenylacetic acid, and is a white, crystalline solid with a melting point of 68-70 °C. CMPCA is a versatile compound and has a range of applications in the synthesis of organic compounds.

Safety and Hazards

While specific safety and hazard information for 1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid is not available, similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid involves the introduction of a cyclopropane ring onto a 3-chloro-4-methylbenzoic acid derivative. The carboxylic acid group is then introduced onto the cyclopropane ring.", "Starting Materials": [ "3-chloro-4-methylbenzoic acid", "ethyl diazoacetate", "copper(I) iodide", "triethylamine", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "petroleum ether", "water" ], "Reaction": [ "Step 1: Diazomethane is generated in situ by adding ethyl diazoacetate to a solution of copper(I) iodide and triethylamine in diethyl ether. The resulting solution is then added dropwise to a solution of 3-chloro-4-methylbenzoic acid in diethyl ether at 0°C. The reaction mixture is stirred for 1 hour at room temperature and then quenched with hydrochloric acid.", "Step 2: The resulting mixture is extracted with diethyl ether and the organic layer is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to yield a yellow oil. This oil is then dissolved in petroleum ether and filtered to remove any insoluble impurities.", "Step 3: The resulting solution is then treated with sodium hydroxide to generate the carbanion intermediate. The carbanion is then trapped with ethyl chloroformate to yield the cyclopropane ring. The reaction mixture is then quenched with hydrochloric acid and extracted with diethyl ether.", "Step 4: The organic layer is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to yield a yellow oil. This oil is then dissolved in a mixture of diethyl ether and sodium bicarbonate and stirred for 1 hour at room temperature. The resulting mixture is then filtered and the organic layer is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to yield the final product, 1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid." ] }

CAS RN

1314775-12-6

Product Name

1-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C11H11ClO2

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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